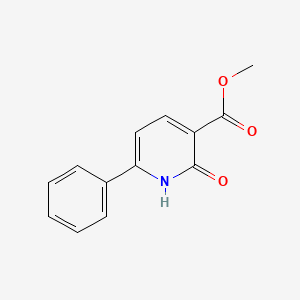

Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

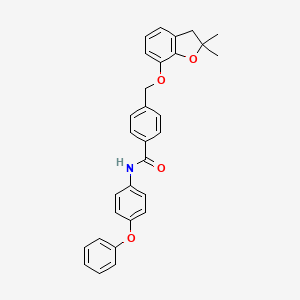

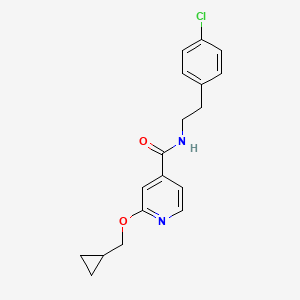

“Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 125031-47-2. Its molecular weight is 229.24 . The IUPAC name for this compound is methyl 2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxylate .

Molecular Structure Analysis

The molecular formula of “Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate” is C13H11NO3 . The InChI code for this compound is 1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) .Physical And Chemical Properties Analysis

“Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate” is stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate is involved in various chemical synthesis and reactions. For instance, Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, including the synthesis of different pyrimidine derivatives using 2-oxo derivatives (Kappe & Roschger, 1989). Similarly, Dotsenko et al. (2019) described the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, useful as drug precursors or ligands (Dotsenko et al., 2019).

Crystal Structure and Molecular Modeling

The study of crystal structures and molecular modeling is another significant application. Pandian et al. (2014) reported the crystal structures and conformational studies of ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b] pyridine-3-carboxylate derivatives (Pandian et al., 2014).

Antimicrobial and Antifungal Agents

This compound also finds applications in the development of antimicrobial and antifungal agents. Shastri and Post (2019) prepared a series of derivatives showing significant to moderate antibacterial and antifungal activities (Shastri & Post, 2019).

Diversity-Oriented Synthesis

Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, highlighting the versatility of this compound in synthesizing a variety of chemical structures (Baškovč et al., 2012).

Tautomeric Studies

Ajaj et al. (2013) conducted a study on the synthesis and tautomeric properties of these compounds, providing insights into their chemical behavior (Ajaj et al., 2013).

Enzymatic Selectivity

Sobolev et al. (2002) investigated the enantioselectivity of Candida rugosa lipase in the kinetic resolution of derivatives of 1,4-dihydropyridine, demonstrating the compound's relevance in enzymatic studies (Sobolev et al., 2002).

Color Fastness and Dye Synthesis

Parveen et al. (2007) explored the synthesis of new disperse dyes from methyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, examining their color fastness properties and free radical scavenging activity (Parveen et al., 2007).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . More detailed studies are required to elucidate the precise interactions and resulting changes.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.35 , which could influence its distribution and bioavailability. More comprehensive pharmacokinetic studies are needed to confirm these predictions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate . For instance, the compound is recommended to be stored in a dry room at normal temperature . .

Eigenschaften

IUPAC Name |

methyl 2-oxo-6-phenyl-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLJEDHEHVKHTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2826579.png)

![Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate](/img/structure/B2826584.png)

![methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2826585.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2826586.png)

![N'-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide](/img/structure/B2826593.png)

![Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2826594.png)

![2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B2826596.png)

![5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2826598.png)